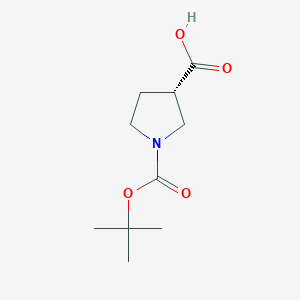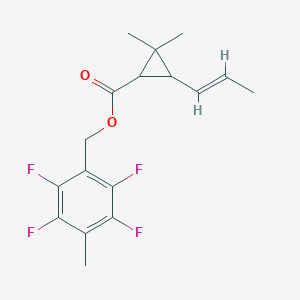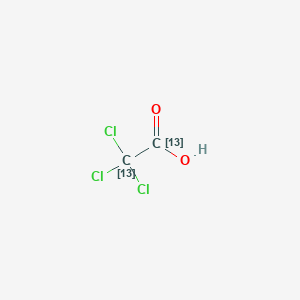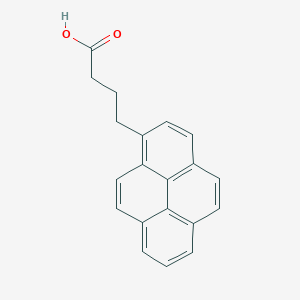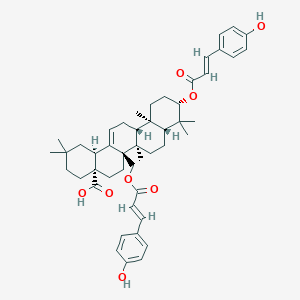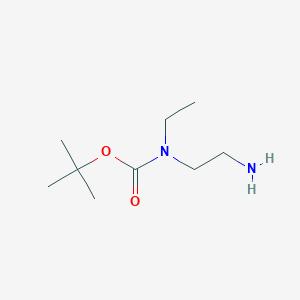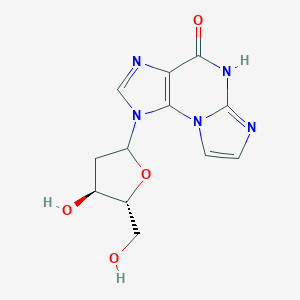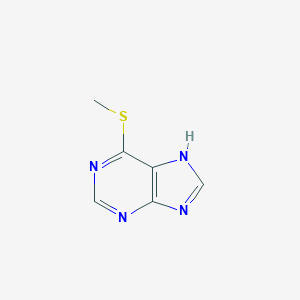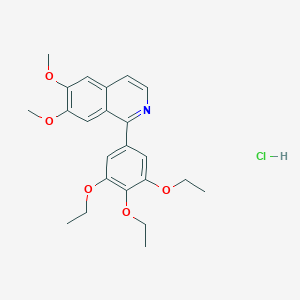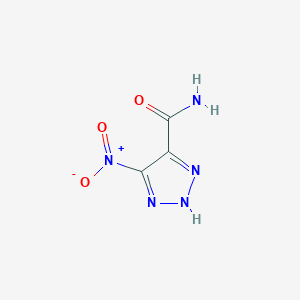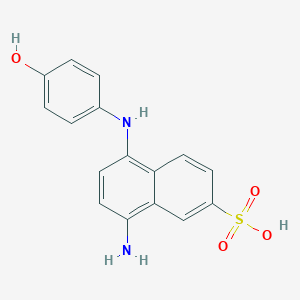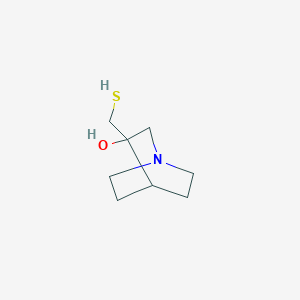![molecular formula C17H16O3 B131701 methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate CAS No. 84184-51-0](/img/structure/B131701.png)
methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of multifunctional esters that can be further transformed into heterocyclic systems. For example, paper describes the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, which are prepared from corresponding methyl propenoates. These compounds serve as versatile reagents for the synthesis of polysubstituted heterocycles such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. Similarly, paper discusses the preparation of methyl and phenylmethyl esters used in the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate has been elucidated using various spectroscopic techniques. In paper , the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined using IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction. Density functional theory (DFT) was employed to optimize the molecular structure and investigate vibrational frequencies and NMR chemical shifts.
Chemical Reactions Analysis
The chemical reactivity of these compounds is characterized by their ability to undergo various transformations to form heterocyclic structures. Paper outlines the transformation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate into a range of heterocyclic systems. The reactivity is often dictated by the functional groups present on the ester, which can participate in different chemical reactions to construct complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate are influenced by their molecular structure. Paper provides an in-depth analysis of the properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, including its global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties. The study also examines the energetic behavior of the compound in various solvent media using the integral equation formalism polarizable continuum model (IEF-PCM).
Applications De Recherche Scientifique
Synthetic Applications and Biological Activity
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, due to its structural complexity and functional group diversity, finds extensive applications in synthetic organic chemistry and pharmacological research. While the specific compound does not directly appear in the reviewed literature, related compounds and functional groups offer insights into potential applications and research areas.
Organic Synthesis and Precursor Role
Compounds with similar structures to methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate are recognized for their versatility in organic synthesis. They serve as precursors for the synthesis of bioactive molecules, showcasing a range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The ability of these compounds to act as scaffolds in drug discovery underscores their importance in medicinal chemistry (S. Farooq & Z. Ngaini, 2019).
Biodegradable Polymers
Research into polymers, specifically Polyhydroxyalkanoate (PHA), highlights the significance of compounds with similar functional groups for environmental sustainability. PHAs, synthesized from monomers that could be structurally related to the methyl ester group in the compound, exemplify the push towards renewable and biodegradable materials. These polymers' biocompatibility and biodegradability make them ideal for applications ranging from medical devices to packaging materials (A. Amara, 2010).
Antimicrobial Activity
The study of compounds like p-Cymene, which share phenolic and aromatic characteristics with methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, reveals potential antimicrobial applications. These compounds are explored for their ability to treat communicable diseases, highlighting the ongoing need for new antimicrobial agents in a world grappling with drug resistance. The breadth of biological activity also points towards the potential utility of structurally similar compounds in functionalizing biomaterials and nanomaterials for healthcare applications (A. Marchese et al., 2017).
Antioxidant Properties and Environmental Impact
Synthetic phenolic antioxidants (SPAs), which may share functional similarities with methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, demonstrate both beneficial antioxidant properties and environmental concerns. SPAs, used extensively to prolong product shelf life, have been detected in various environmental matrices, posing potential health risks due to their bioaccumulation and toxicity. This dichotomy underscores the importance of studying compounds for both their application potential and environmental impact (Runzeng Liu & S. Mabury, 2020).
Propriétés
IUPAC Name |
methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOAFLYGJKNOAR-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420692 |
Source


|
| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
CAS RN |
84184-51-0 |
Source


|
| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

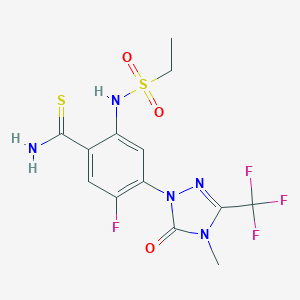
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
